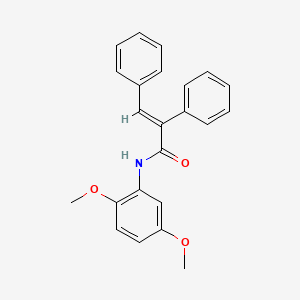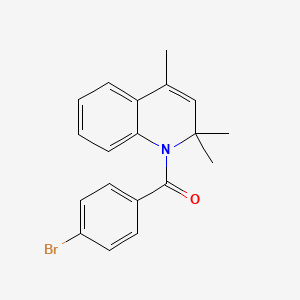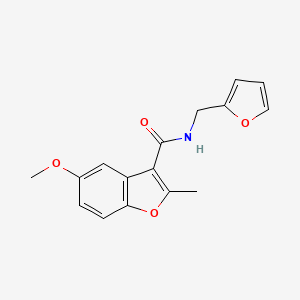
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide, also known as DAAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DAAM is a derivative of isochroman, a naturally occurring organic compound that has been reported to possess several biological activities.
作用機序
The exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been reported to regulate the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been reported to possess several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been reported to protect neurons from oxidative stress-induced damage and reduce inflammation in various animal models.
実験室実験の利点と制限
One of the major advantages of using N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide in lab experiments is its ability to modulate various signaling pathways, making it a potential therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity and pharmacokinetics of this compound have not been fully characterized, which can limit its potential use in clinical settings.
将来の方向性
Several future directions can be explored to further investigate the potential of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide as a therapeutic agent. These include:
1. Investigating the toxicity and pharmacokinetics of this compound in animal models to determine its safety and efficacy in clinical settings.
2. Developing novel formulations of this compound to improve its solubility and bioavailability.
3. Investigating the potential of this compound as a therapeutic agent for autoimmune diseases.
4. Investigating the role of this compound in regulating immune responses and its potential use in treating inflammatory diseases.
5. Investigating the potential of this compound as a neuroprotective agent for various neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been reported to possess several biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent.
合成法
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide involves the reaction of isochroman with N-(tert-butoxycarbonyl) glycine methyl ester and triethylamine in the presence of 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound. The purity of the compound can be confirmed by using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide has been reported to possess several biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Several studies have investigated the potential of this compound as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its role in regulating immune responses and its potential use in treating autoimmune diseases.
特性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-8-12-11-5-3-2-4-10(11)6-7-15-12/h2-5,12H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSYAWQXPOVLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385477 |
Source


|
| Record name | N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50683-59-5 |
Source


|
| Record name | N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(4-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4992520.png)


![1-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4992530.png)
![1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4992536.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4992561.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4992565.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4992590.png)
![2-methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4992609.png)



![N-(4-methoxyphenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4992629.png)
